![molecular formula C22H16ClN3O4S B2919882 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide CAS No. 866344-90-3](/img/structure/B2919882.png)
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide
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Description
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide, also known as BSHCC, is a chemical compound that belongs to the class of chromene derivatives. It has been widely studied for its potential therapeutic applications in various diseases. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chromene Derivatives
Chromene derivatives, such as benzo[f]chromenes, have been synthesized through various chemical reactions. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, a class closely related to chromenes, has been achieved via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 (Nizami & Hua, 2018). This method highlights the versatility in synthesizing chromene derivatives using accessible chemical reactions.
Eco-friendly Synthesis Approaches
An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed, demonstrating the chemical community's interest in sustainable synthesis methods. This process involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, using aqueous sodium carbonate or hydrogen carbonate solution (Proença & Costa, 2008).
Biological Applications
Antibacterial Activity
Novel chromene derivatives have been evaluated for their in vitro antibacterial activity. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showed antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017). This suggests that chromene derivatives could be potential candidates for developing new antibacterial agents.
Cytotoxic Evaluation
Chromenes have also been studied for their cytotoxic activities. A study on the synthesis and cytotoxic evaluation of novel chromenes and chromene(2,3-d)pyrimidines revealed that certain derivatives exhibit high cytotoxic activity against cancer cell lines (Mahmoud et al., 2020). This highlights the potential of chromene derivatives in cancer research and therapy.
properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c23-18-11-5-6-12-19(18)24-21(27)17-14-15-8-4-7-13-20(15)30-22(17)25-26-31(28,29)16-9-2-1-3-10-16/h1-14,26H,(H,24,27)/b25-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCCYMSNJWXJHJ-LVWGJNHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-chlorophenyl)chromene-3-carboxamide |
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